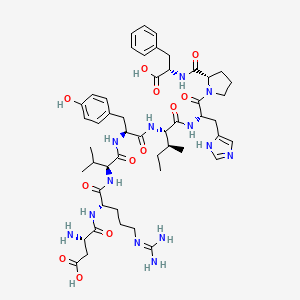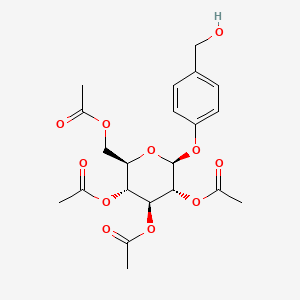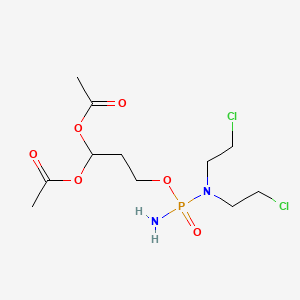
2-(3-アミノ-6-クロロキノリン-2-イル)プロパン-2-オール
概要
説明
レプロキサラップは、Aldeyra Therapeutics社が開発した反応性アルデヒド種(RASP)の低分子モジュレーターです。主にドライアイ病およびアレルギー性結膜炎の治療に使用されます。 ドライアイ病は、目の表面の水分と潤滑が不十分であることが特徴で、炎症と不快感を引き起こします .
製法
合成経路と反応条件
レプロキサラップの合成は、市販の前駆体から始まり、いくつかのステップで行われます。主なステップには以下が含まれます。
コア構造の形成: これは、特定のアルデヒドとアミンを制御された条件下で反応させて、レプロキサラップのコア構造を形成することを含みます。
官能基の修飾: アルキル化、アシル化、還元などの反応を通じて、さまざまな官能基が導入または修飾されます。
精製: 最終生成物は、結晶化、クロマトグラフィー、再結晶化などの技術を使用して精製され、高純度と収率が確保されます。
工業生産方法
レプロキサラップの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、効率、費用対効果、および環境安全性のために最適化されています。重要な考慮事項には以下が含まれます。
スケーラビリティ: 収率または純度の著しい低下なしに合成経路をスケールアップできることを確認します。
安全性: 反応性の中間体や危険な試薬を扱うための安全対策を講じます。
環境への影響: 廃棄物を最小限に抑え、可能な限りグリーンケミストリーの原則を採用します。
科学的研究の応用
Reproxalap has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of RASP inhibitors.
Biology: Investigated for its effects on cellular processes involving reactive aldehydes.
Medicine: Primarily researched for its therapeutic potential in treating dry eye disease and allergic conjunctivitis. .
Industry: Potential applications in the development of new pharmaceuticals targeting inflammatory conditions.
作用機序
レプロキサラップは、炎症や組織損傷に関与することが知られている反応性アルデヒド種を阻害することによって効果を発揮します。この化合物はこれらの反応性アルデヒドに結合して、それらの有害な影響を中和します。 この作用は炎症を軽減し、ドライアイ病やアレルギー性結膜炎に関連する症状を軽減します .
類似の化合物との比較
レプロキサラップは、その特定の分子構造と作用機序のために、RASP阻害剤の中でユニークです。類似の化合物には以下が含まれます。
ADX-102: Aldeyra Therapeutics社が開発した別のRASP阻害剤で、同様の適応症に使用されます。
NS-2: 同様の治療用途を持つ関連化合物です。
その他のRASP阻害剤: 反応性アルデヒドを標的とするさまざまな他の低分子ですが、化学構造や特定の用途が異なる場合があります。
レプロキサラップは、ドライアイ病およびアレルギー性結膜炎の治療における使用を裏付けるその有効性、安全性プロファイル、および広範な臨床データにより、際立っています .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of reproxalap involves several steps, starting from commercially available precursors. The key steps include:
Formation of the core structure: This involves the reaction of specific aldehydes with amines under controlled conditions to form the core structure of reproxalap.
Functional group modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and reduction.
Purification: The final product is purified using techniques like crystallization, chromatography, and recrystallization to ensure high purity and yield.
Industrial Production Methods
Industrial production of reproxalap follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key considerations include:
Scalability: Ensuring that the synthetic route can be scaled up without significant loss of yield or purity.
Safety: Implementing safety measures to handle reactive intermediates and hazardous reagents.
Environmental impact: Minimizing waste and using green chemistry principles where possible.
化学反応の分析
反応の種類
レプロキサラップは、次のようなさまざまな化学反応を起こします。
酸化: レプロキサラップは、酸化されてさまざまな酸化誘導体を形成することができます。
還元: 特定の条件下で還元されて、還元された形態を生じさせることができます。
置換: さまざまな置換反応が起こる可能性があり、特にコア構造に結合した官能基に関係します。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: 条件は導入される置換基によって異なりますが、一般的な試薬にはハロゲン化物と求核剤があります。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸またはケトンを生じる可能性がありますが、還元は通常アルコールまたはアミンを生じます。
科学研究の応用
レプロキサラップは、科学研究で幅広い用途があります。
類似化合物との比較
Reproxalap is unique among RASP inhibitors due to its specific molecular structure and mechanism of action. Similar compounds include:
ADX-102: Another RASP inhibitor developed by Aldeyra Therapeutics, used for similar indications.
NS-2: A related compound with similar therapeutic applications.
Other RASP inhibitors: Various other small molecules targeting reactive aldehydes, though they may differ in their chemical structure and specific applications.
Reproxalap stands out due to its efficacy, safety profile, and the extensive clinical data supporting its use in treating dry eye disease and allergic conjunctivitis .
特性
IUPAC Name |
2-(3-amino-6-chloroquinolin-2-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-12(2,16)11-9(14)6-7-5-8(13)3-4-10(7)15-11/h3-6,16H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHFUVLKYSQIOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=C2C=C(C=CC2=N1)Cl)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Reproxalap inhibits Reactive Aldehyde Species (RASP) and is being investigated against dry eye disease, allergic conjunctivitis, noninfectious anterior uveitis, and Sjögren-Larsson syndrome. | |
| Record name | Reproxalap | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16688 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
916056-79-6 | |
| Record name | Reproxalap [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916056796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Reproxalap | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16688 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-(3-amino-6-chloroquinolin-2-yl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | REPROXALAP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0GIZ22IJH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















